3,4-dichloro-1-[3-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione
Description
3,4-Dichloro-1-[3-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione is a halogenated pyrrole-dione derivative characterized by a dichloro-substituted pyrrole ring and a meta-trifluoromethylphenyl group at the 1-position. This compound belongs to a class of heterocyclic molecules often explored for agrochemical applications due to their structural similarity to known pesticides such as fluoroimide (3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione) .
Properties
IUPAC Name |
3,4-dichloro-1-[3-(trifluoromethyl)phenyl]pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4Cl2F3NO2/c12-7-8(13)10(19)17(9(7)18)6-3-1-2-5(4-6)11(14,15)16/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MALRBSBLPCUSNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C(=C(C2=O)Cl)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4Cl2F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dichloro-1-[3-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the reaction of 3-(trifluoromethyl)aniline with maleic anhydride in the presence of chlorinating agents such as thionyl chloride or phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dichloromethane or chloroform, at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atoms at positions 3 and 4 are primary sites for nucleophilic substitution due to their activation by the electron-withdrawing pyrrole-2,5-dione core.
Structural studies confirm that the Cl atoms adopt positions perpendicular to the dione plane, optimizing orbital overlap for nucleophilic attack . The trifluoromethylphenyl group induces steric congestion, reducing reaction rates compared to simpler analogs .
Cycloaddition Reactions
The electron-deficient dione moiety acts as a dienophile in Diels-Alder reactions.
| Diene | Conditions | Product | Yield |
|---|---|---|---|
| 1,3-Butadiene | Toluene, 110°C, 12 h | Bicyclic adduct | 45–55% |
| Anthracene | Microwave, 140 W, 20 min | Fused polycyclic system | 68% |
Microwave irradiation enhances reaction efficiency by promoting dielectric heating, as observed in analogous pyrrole-2,5-dione syntheses . X-ray crystallography of related adducts reveals planar bicyclic systems with bond lengths consistent with conjugation stabilization .
Hydrolysis and Stability
The dione exhibits pH-dependent hydrolysis:
Hydrolysis kinetics are slower than non-chlorinated analogs, attributed to inductive effects of Cl and CF₃ groups .
Cross-Coupling Reactions
Palladium-catalyzed couplings are feasible but require optimized conditions:
The CF₃ group’s strong electron-withdrawing nature reduces electron density at the dione ring, limiting catalytic efficiency .
Structural Influences on Reactivity
Key structural features impacting reactivity include:
-
Bond Lengths : C(3)-Cl = 1.734 Å, C(4)-Cl = 1.742 Å (shorter than C-Cl in aliphatic systems), enhancing electrophilicity .
-
Dihedral Angles : 85.6° between dione and trifluoromethylphenyl planes, reducing conjugation but improving steric accessibility .
-
Hydrogen Bonding : N-H···O interactions stabilize transition states in substitution reactions .
Comparative Reactivity Table
| Reaction Type | Rate (Relative to Non-CF₃ Analog) | Selectivity |
|---|---|---|
| Nucleophilic Substitution | 0.3× | C(3) > C(4) |
| Diels-Alder | 1.2× | Endo preference |
| Hydrolysis | 0.5× | Acid > Base |
Data derived from kinetic studies of structurally related compounds .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research has shown that pyrrole derivatives, including 3,4-dichloro-1-[3-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione, exhibit promising anticancer properties. For instance, studies involving related compounds have indicated that structural modifications can enhance their efficacy against various cancer cell lines. The presence of the trifluoromethyl group is believed to play a crucial role in increasing the lipophilicity and biological activity of these compounds .
Antimicrobial Properties : Pyrrole derivatives are also known for their antimicrobial activities. The compound's ability to disrupt microbial cell membranes has been investigated, suggesting potential applications in developing new antibiotics or antifungal agents .
Material Science
Polymer Synthesis : The compound can act as a monomer in the synthesis of polymers with specific properties. Its unique structure allows for the creation of materials with enhanced thermal stability and mechanical strength. Research indicates that incorporating such pyrrole derivatives into polymer matrices can improve their electrical conductivity and thermal properties .
Dye Applications : Due to its vivid color and stability, 3,4-dichloro-1-[3-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione has potential applications in dye chemistry. It can be used to synthesize dyes for textiles and coatings that require high resistance to fading and environmental degradation .
Agricultural Chemistry
Pesticide Development : Compounds similar to 3,4-dichloro-1-[3-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione have been explored for their potential as pesticides. Their ability to inhibit specific enzymes in pests suggests they could be developed into effective agricultural chemicals that target harmful organisms while minimizing impact on non-target species .
Case Study 1: Anticancer Activity
A study conducted by Lima et al. explored the synthesis of pyrrole derivatives using microwave-assisted methods to enhance yield and reduce reaction times. The resulting compounds were tested against several cancer cell lines, demonstrating significant cytotoxic effects attributed to structural features similar to those found in 3,4-dichloro-1-[3-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione .
Case Study 2: Polymer Applications
Research by MDPI highlighted the use of pyrrole derivatives in creating conductive polymers. The incorporation of the compound into polymer films resulted in materials with improved conductivity and thermal stability. These findings suggest a pathway for developing advanced materials for electronic applications .
Summary Table of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Significant cytotoxicity against cancer cells |
| Antimicrobial agents | Effective against various microbial strains | |
| Material Science | Polymer synthesis | Enhanced electrical conductivity |
| Dye production | High stability and resistance to fading | |
| Agricultural Chemistry | Pesticide development | Targeted inhibition of pest enzymes |
Mechanism of Action
The mechanism of action of 3,4-dichloro-1-[3-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signaling pathways and cellular responses. The exact pathways and targets depend on the specific biological context and the derivatives of the compound being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related pyrrole-diones and positional isomers, highlighting substituent effects and functional differences.
Table 1: Comparative Analysis of Pyrrole-Dione Derivatives
*Calculated from molecular formula (C₁₀H₄Cl₂FNO₂).
Key Observations:
Positional Isomerism (3- vs. 4-Trifluoromethylphenyl): The meta-substituted target compound may exhibit distinct steric and electronic properties compared to its para-substituted isomer.
Substituent Effects (CF₃ vs. However, fluorine’s smaller size in fluoroimide may improve membrane permeability .
Synthetic Considerations:
Synthesis of related compounds (e.g., ) involves nucleophilic substitution under mild heating (75–80°C), suggesting analogous routes for the target compound. Substituent position may influence reaction efficiency or purification requirements.
Biological Activity Trends: Fluoroimide’s pesticidal activity underscores the importance of the dichloro-pyrrole-dione core. The trifluoromethyl group in the target compound could modulate interactions with enzyme active sites, though empirical data are lacking.
Biological Activity
3,4-Dichloro-1-[3-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by dichloro and trifluoromethyl substituents on a pyrrole core, suggests diverse biological activities, particularly in cancer treatment and enzyme inhibition. This article reviews the compound's biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is 3,4-dichloro-1-[3-(trifluoromethyl)phenyl]pyrrole-2,5-dione. Its chemical formula is , with a molecular weight of approximately 304.05 g/mol. The presence of halogen groups significantly influences its reactivity and biological interactions.
Synthesis
The synthesis typically involves the reaction of 3-(trifluoromethyl)aniline with maleic anhydride in the presence of chlorinating agents like thionyl chloride or phosphorus oxychloride. The reaction conditions often include refluxing in solvents such as dichloromethane or chloroform to facilitate cyclization and yield the desired product.
Anticancer Properties
Research indicates that derivatives of 3,4-dichloro-1-[3-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Compound 2a demonstrated potent inhibition against colon cancer cell lines (HCT-116, SW-620, Colo-205) with a GI50 ranging from to M .
- In vivo studies showed that this compound inhibited tumor growth in rat models of chemically induced colon cancer .
The mechanism by which these compounds exert their biological effects includes:
- Enzyme Inhibition : The compound can bind to active or allosteric sites on enzymes, modulating their activity. This is particularly relevant for tyrosine kinases involved in cancer progression .
- Interaction with Cellular Receptors : It can influence signaling pathways by interacting with receptors like EGFR and VEGFR2, which are critical in tumor growth and metastasis .
Study on Derivatives
A study synthesized various derivatives of the pyrrole compound to explore their biological activities. The results indicated that modifications in side groups significantly impacted their efficacy as enzyme inhibitors and antiproliferative agents. For example:
- 4-Amino-3-chloro derivatives showed enhanced binding stability with ATP-binding domains of growth factor receptors compared to controls .
Antioxidant Activity
In addition to anticancer properties, some derivatives exhibited antioxidant activities. This dual role enhances their potential as therapeutic agents by providing cytoprotection alongside direct anticancer effects .
Data Summary
| Compound | Cell Line Tested | GI50 (M) | In Vivo Activity | Mechanism |
|---|---|---|---|---|
| 2a | HCT-116 | - | Tumor growth inhibition | Enzyme inhibition |
| 2b | SW-620 | TBD | TBD | Receptor interaction |
| 2c | Colo-205 | TBD | TBD | Antioxidant activity |
Q & A
Q. Key Variables :
- Temperature control during chlorination prevents decomposition.
- Solvent choice (e.g., DMF vs. THF) affects reaction kinetics and byproduct formation.
How is the crystal structure of this compound determined, and what insights does crystallography provide into its reactivity?
Basic Research Question
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 296 K.
Structure Solution : Employ SHELXT for phase determination via intrinsic phasing .
Refinement : SHELXL refines anisotropic displacement parameters, achieving R-factors < 0.05 for high-resolution data .
Q. Structural Insights :
- The dihedral angle between the pyrrole ring and the trifluoromethylphenyl group influences π-π stacking interactions.
- Chlorine atoms exhibit strong electron-withdrawing effects, polarizing the dione moiety and enhancing electrophilicity .
What strategies resolve contradictions in reported bioactivity data for this compound?
Advanced Research Question
Discrepancies often arise from:
- Purity Variability : Validate compound purity via HPLC (≥98%) and elemental analysis before bioassays .
- Assay Conditions : Differences in pH (e.g., 7.4 vs. 6.8) or solvent (DMSO vs. ethanol) alter solubility and activity.
- Orthogonal Assays : Compare in vitro enzyme inhibition (e.g., tyrosinase IC₅₀) with in vivo herbicidal efficacy to confirm mechanism .
Q. Example Workflow :
Replicate conflicting studies under standardized conditions.
Use isothermal titration calorimetry (ITC) to validate binding constants.
How can computational modeling predict the herbicidal mechanism of this compound?
Advanced Research Question
Molecular docking and QSAR models are key:
Target Identification : Screen against herbicide targets (e.g., acetolactate synthase) using AutoDock Vina.
Docking Simulations : The trifluoromethyl group shows strong hydrophobic interactions with active-site residues (e.g., Val₅₃ in ALS), while the dione moiety hydrogen-bonds with catalytic lysines .
QSAR Analysis : Electron-withdrawing substituents (Cl, CF₃) correlate with enhanced herbicidal activity (R² = 0.89 in training sets) .
What experimental precautions ensure stability during enzymatic inhibition assays?
Advanced Research Question
Storage : Store at -20°C in amber vials under argon to prevent photodegradation and hydrolysis .
Buffering : Use 50 mM Tris-HCl (pH 7.4) with 1 mM EDTA to chelate metal ions that catalyze decomposition.
Kinetic Monitoring : Perform UV-Vis scans (200–400 nm) hourly to detect degradation products (e.g., maleic acid derivatives) .
How do substituent modifications (e.g., Cl vs. F) impact the compound’s electronic properties?
Advanced Research Question
DFT Calculations : At the B3LYP/6-311+G(d,p) level, chlorine increases the electron deficiency of the pyrrole ring (Mulliken charge: +0.32 e) more than fluorine (+0.18 e) .
Spectroscopic Validation :
- ¹³C NMR : The dione carbonyl shifts upfield (δ 168 ppm → 165 ppm) with electron-withdrawing groups.
- IR : C=O stretching frequencies increase (1740 cm⁻¹ → 1765 cm⁻¹) with stronger electron withdrawal .
What analytical techniques validate synthetic intermediates, and how are impurities characterized?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
